molecular formula C24H22N4O4S3 B12223346 Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4, 5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate

Cat. No.: B12223346
M. Wt: 526.7 g/mol
InChI Key: QQFLUIXYVYWMOD-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through a series of reactions to form the final product. Common reagents used in these reactions include thioesters, amines, and various catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions may vary depending on the desired outcome, with temperature, pressure, and reaction time being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Mechanism of Action

The mechanism by which Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and altering gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is unique due to its complex structure, which combines multiple functional groups, making it versatile for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Biological Activity

Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate is a complex organic compound with potential biological activities. This article provides an overview of its synthesis, biological evaluations, and the mechanisms underlying its activity.

Synthesis

The synthesis of Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate involves multiple steps that typically include:

  • Formation of the cyclopentapyrimidine core : This step involves cyclization reactions that yield the tetrahydrocyclopenta structure.
  • Thioether formation : The introduction of the thiophen moiety is crucial for enhancing biological activity.
  • Acetylation : The final steps usually include acetylation to provide the ethyl ester functionality.

Antimicrobial Activity

Research has shown that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. Ethyl 2-{2-[2-(4-oxo-3-phenyl-3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophen-2-ylthio)acetylamino]-1,3-thiazol-4-yl}acetate has been evaluated for its efficacy against various bacterial strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound possesses moderate to strong antimicrobial activity against both bacteria and fungi.

Anti-inflammatory Activity

In vitro studies have indicated that the compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The following table summarizes the COX inhibition data:

Compound COX Inhibition (%) at 20 µM
Ethyl 2-{2-[...]}47.1%
Celecoxib (control)70%

This data indicates that while Ethyl 2-{...} shows promising COX inhibition, it is less potent than celecoxib but still significant for further study.

The proposed mechanism involves the inhibition of inflammatory pathways through COX enzyme blockade and modulation of nitric oxide synthase (iNOS) expression. These pathways are crucial in mediating inflammatory responses in various tissues.

Case Studies

A notable study focused on the compound's effects on inflammatory models in vivo. The study used a carrageenan-induced paw edema model in rats to evaluate anti-inflammatory effects:

  • Dosage : Rats were treated with varying doses (10 mg/kg and 20 mg/kg).
  • Results : Significant reduction in paw swelling was observed compared to control groups.

Properties

Molecular Formula

C24H22N4O4S3

Molecular Weight

526.7 g/mol

IUPAC Name

ethyl 2-[2-[[2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C24H22N4O4S3/c1-2-32-19(30)11-14-12-33-23(25-14)26-18(29)13-34-24-27-21-20(16-9-6-10-17(16)35-21)22(31)28(24)15-7-4-3-5-8-15/h3-5,7-8,12H,2,6,9-11,13H2,1H3,(H,25,26,29)

InChI Key

QQFLUIXYVYWMOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=CC=C5

Origin of Product

United States

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